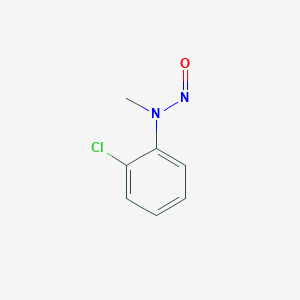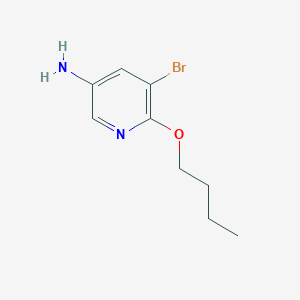
2-chloro-N-methyl-N-nitrosoaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-methyl-N-nitrosoaniline is a yellow crystalline solid with the molecular formula C7H7ClN2O and a molecular weight of 170.6 g/mol. It is widely used in various fields of research and industry due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-methyl-N-nitrosoaniline typically involves the nitrosation of N-methyl-2-chloroaniline. This process can be carried out using nitrosating agents such as sodium nitrite in the presence of an acid like hydrochloric acid. The reaction is usually conducted at low temperatures to control the formation of the nitroso compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-methyl-N-nitrosoaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroaniline derivatives.
Reduction: Formation of N-methyl-2-chloroaniline.
Substitution: Formation of various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
2-chloro-N-methyl-N-nitrosoaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-methyl-N-nitrosoaniline involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
N-methyl-N-nitrosoaniline: Lacks the chlorine substituent.
2-chloroaniline: Lacks the nitroso and N-methyl groups.
N-methyl-2-chloroaniline: Lacks the nitroso group.
Uniqueness
2-chloro-N-methyl-N-nitrosoaniline is unique due to the presence of both the nitroso and chlorine groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H7ClN2O |
|---|---|
Peso molecular |
170.59 g/mol |
Nombre IUPAC |
N-(2-chlorophenyl)-N-methylnitrous amide |
InChI |
InChI=1S/C7H7ClN2O/c1-10(9-11)7-5-3-2-4-6(7)8/h2-5H,1H3 |
Clave InChI |
DIBMOUBPECUJAX-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=CC=C1Cl)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-Dihydro-1h-spiro[naphthalene-2,2'-oxirane]](/img/structure/B15308869.png)



![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptan-4-yl)aceticacid](/img/structure/B15308896.png)
![3-((Benzyloxy)carbonyl)-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15308897.png)
![rac-(7R,9aR)-1,4-dioxo-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid](/img/structure/B15308903.png)


![Methyl[(2,3,4-trimethoxyphenyl)methyl]aminehydrochloride](/img/structure/B15308916.png)
![5-Tert-butoxycarbonyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-4-carboxylic acid](/img/structure/B15308923.png)



